Superior Potency Against Macrolide-Resistant Streptococcus pneumoniae: Lanopepden MIC90 of 1 μg/mL vs. Azithromycin MIC90 >8 μg/mL
Against a collection of 165 penicillin-resistant S. pneumoniae clinical isolates, Lanopepden (GSK1322322) demonstrated an MIC90 of 1 μg/mL. In contrast, the macrolide antibiotic azithromycin exhibited an MIC90 exceeding 8 μg/mL against the same panel, with 84.2% of strains categorized as resistant [1]. This differential potency is further corroborated by the fact that 97% of penicillin-resistant strains and 93% of levofloxacin-resistant strains were inhibited by Lanopepden at 1 μg/mL [2].
| Evidence Dimension | In vitro antibacterial potency (MIC90) against penicillin-resistant S. pneumoniae |
|---|---|
| Target Compound Data | MIC90 = 1 μg/mL |
| Comparator Or Baseline | Azithromycin: MIC90 >8 μg/mL; Clindamycin: MIC90 >4 μg/mL; Ceftriaxone: MIC90 = 2 μg/mL; Levofloxacin: MIC90 = 8 μg/mL |
| Quantified Difference | Lanopepden MIC90 is ≥8-fold lower than azithromycin and ≥4-fold lower than clindamycin and levofloxacin |
| Conditions | Broth microdilution per CLSI guidelines; 165 penicillin-resistant S. pneumoniae clinical isolates |
Why This Matters
For researchers screening compounds against drug-resistant pneumococci, Lanopepden's low MIC90 ensures robust inhibition where macrolides and other first-line agents fail, reducing the risk of false-negative results in mechanism-of-action studies.
- [1] O'Dwyer K, et al. Comparative analysis of the antibacterial activity of a novel peptide deformylase inhibitor, GSK1322322. Antimicrob Agents Chemother. 2013;57(5):2333-2342. Table 3. View Source
- [2] O'Dwyer K, et al. Comparative analysis of the antibacterial activity of a novel peptide deformylase inhibitor, GSK1322322. Antimicrob Agents Chemother. 2013;57(5):2333-2342. View Source
